molecular formula C16H24N2O4S2 B5606771 N-{(3S*,4R*)-1-[(5-acetyl-3-thienyl)acetyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide

N-{(3S*,4R*)-1-[(5-acetyl-3-thienyl)acetyl]-4-isopropylpyrrolidin-3-yl}methanesulfonamide

Cat. No. B5606771
M. Wt: 372.5 g/mol
InChI Key: RESJBMCAZHWPLN-UONOGXRCSA-N
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Description

The synthesis and analysis of sulfonamide compounds have been a focus of research due to their diverse biological activities and applications in medicinal chemistry. Methanesulfonamide derivatives, in particular, have been synthesized and evaluated for various biological activities, including as inhibitors of enzymes like HMG-CoA reductase (Watanabe et al., 1997).

Synthesis Analysis

The synthesis of sulfonamide compounds often involves complex reactions, including solid-phase synthesis techniques and the use of specific reagents to achieve desired substitutions and molecular configurations (Králová et al., 2019). Chemoselective N-acylation reagents have also been developed to facilitate the synthesis of N-acyl sulfonamides, demonstrating the importance of structure-reactivity relationships in synthesizing such compounds (Kondo et al., 2000).

Molecular Structure Analysis

The molecular and supramolecular structures of sulfonamide derivatives reveal significant details about their chemical behavior and potential interactions. Studies have focused on determining the crystal structures of various sulfonamide compounds to understand their conformations, hydrogen bonding patterns, and potential for forming complexes with metals (Jacobs et al., 2013).

Chemical Reactions and Properties

Sulfonamide compounds participate in a range of chemical reactions, with their reactivity influenced by the presence of sulfonyl and acyl groups. The rearrangement of amino acids into pyrrolidin-3-ones under specific conditions demonstrates the complex chemical behavior of these compounds and their potential for chemical modification (Králová et al., 2019).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting points, and crystal structures, are crucial for their practical applications. Studies have detailed the crystal packing and hydrogen bonding interactions within sulfonamide structures, providing insights into their stability and reactivity (Gowda et al., 2007).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, including acidity, basicity, and potential for forming hydrogen bonds, significantly affect their biological activity and interaction with biomolecules. Investigations into the conformational isomerism and self-association behaviors of sulfonamide compounds in solution and solid states provide a foundation for understanding their chemical properties and designing new compounds with desired activities (Sterkhova et al., 2014).

Mechanism of Action

The mechanism of action of a compound depends on its intended use or biological activity, which isn’t specified here. For example, if this compound were a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s hard to provide a detailed safety assessment .

Future Directions

The future directions for research on this compound would likely depend on its intended use or biological activity. This could involve further studies to optimize its synthesis, understand its mechanism of action, or improve its safety profile .

properties

IUPAC Name

N-[(3S,4R)-1-[2-(5-acetylthiophen-3-yl)acetyl]-4-propan-2-ylpyrrolidin-3-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-10(2)13-7-18(8-14(13)17-24(4,21)22)16(20)6-12-5-15(11(3)19)23-9-12/h5,9-10,13-14,17H,6-8H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RESJBMCAZHWPLN-UONOGXRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CN(CC1NS(=O)(=O)C)C(=O)CC2=CSC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)C)C(=O)CC2=CSC(=C2)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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